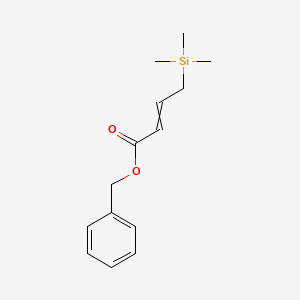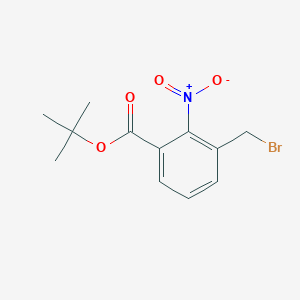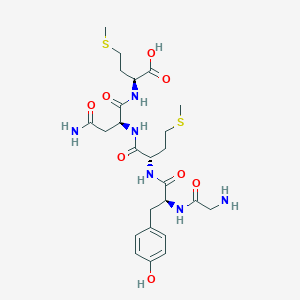![molecular formula C18H32O3Si B15171041 (4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol CAS No. 917760-55-5](/img/structure/B15171041.png)
(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol is an organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group, a phenyl group, and two hydroxyl groups attached to a hexane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions. The phenyl group is introduced through a Grignard reaction or a similar organometallic coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tert-butyl(dimethyl)silyl group can be replaced with other functional groups through nucleophilic substitution reactions using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), tetrahydrofuran (THF), low temperatures.
Substitution: Tetrabutylammonium fluoride (TBAF), acetonitrile, room temperature.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Compounds with different functional groups replacing the tert-butyl(dimethyl)silyl group.
科学研究应用
(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. The tert-butyl(dimethyl)silyl group provides steric protection, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar steric properties due to the tert-butyl group.
4-Methoxybenzylamine: Contains a phenyl group with a methoxy substituent, similar to the phenyl group in (4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol.
3,4,5-Trimethoxybenzylamine: Another compound with a phenyl group and multiple methoxy substituents.
Uniqueness
This compound is unique due to the combination of its tert-butyl(dimethyl)silyl group, phenyl group, and hydroxyl groups, which confer specific chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications.
属性
CAS 编号 |
917760-55-5 |
|---|---|
分子式 |
C18H32O3Si |
分子量 |
324.5 g/mol |
IUPAC 名称 |
(4S)-6-[tert-butyl(dimethyl)silyl]oxy-4-phenylhexane-1,3-diol |
InChI |
InChI=1S/C18H32O3Si/c1-18(2,3)22(4,5)21-14-12-16(17(20)11-13-19)15-9-7-6-8-10-15/h6-10,16-17,19-20H,11-14H2,1-5H3/t16-,17?/m0/s1 |
InChI 键 |
MLECOOUDFMVQPI-BHWOMJMDSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OCC[C@@H](C1=CC=CC=C1)C(CCO)O |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCCC(C1=CC=CC=C1)C(CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B15170976.png)

![{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid](/img/structure/B15171004.png)
![3-(9-Bromobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B15171011.png)


![2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol](/img/structure/B15171024.png)

![2-Pyrimidinamine, 4-[2-[3-(2-furanyl)phenyl]ethyl]-6-(3-methylbutoxy)-](/img/structure/B15171039.png)


